molecular formula C6H12N2O B1388836 7-Methyl-1,4-diazepan-5-one CAS No. 90673-37-3

7-Methyl-1,4-diazepan-5-one

Cat. No. B1388836
CAS RN: 90673-37-3
M. Wt: 128.17 g/mol
InChI Key: BJPCEVKBOAXMAH-UHFFFAOYSA-N
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Description

7-Methyl-1,4-diazepan-5-one (7-Me-DZP) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic ether derivative of 1,4-diazepane, which is an alkane with a five-membered ring structure. 7-Me-DZP has been studied extensively due to its unique properties, including its ability to act as a potent agonist of the GABAA receptor and its potential to be used as a selective ligand for the receptor.

Scientific Research Applications

  • Biocatalysis and Enzyme Engineering

    • Results : Asymmetric synthesis of chiral diazepanes with potential pharmaceutical applications .

For more information, you can find the MSDS and related technical documents for 7-Methyl-1,4-diazepan-5-one at Sigma-Aldrich here . Additionally, there is a related compound, 1-Methyl-1,4-diazepan-5-one (CAS Number: 5441-40-7), which you might find interesting .

Future Directions

: Ambeed, Inc. - 1-Methyl-1,4-diazepan-5-one : ChemSpider - 7-Methyl-1,4-diazepan-5-one : Ambeed - 1-Methyl-1,4-diazepan-5-one

properties

IUPAC Name

7-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCEVKBOAXMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275440
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,4-diazepan-5-one

CAS RN

90673-37-3
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90673-37-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,4-diazepan-5-one
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Synthesis routes and methods I

Procedure details

Ethane-1,2-diamine (1.35 g, 22.44 mmol) and (E)-ethyl but-2-enoate (2.56 g, 22.44 mmol) in MeOH (22 mL) was stirred at room temperature overnight. Solvent was evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent. This afforded a mixture of desired product and uncyclised material. The mixture was diluted with MeOH (4 mL) and heated in the microwave at 150° C. for 10 min followed by 160° C. for 10 min. Sodium bicarbonate (100 mg) was added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, solvent evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent to afford 7-methyl-1,4-diazepan-5-one (310 mg, 2.42 mmol, 11%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (201 mg, 0.77 mmol) and palladium (10% on activated charcoal, 80 mg) in ethanol (2 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 20 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (81 mg, 82%). White solid,
Name
7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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